2-Amino-3-hydroxybut-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
99939-19-2 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
2-amino-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C4H8N2O2/c1-2(7)3(5)4(6)8/h7H,5H2,1H3,(H2,6,8) |
InChI Key |
RRJBTAYCUNYVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)N)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 3 Hydroxybut 2 Enamide and Analogs
Chemo-selective and Regioselective Synthesis Strategies
Controlling the reactivity of multiple functional groups and directing reactions to a specific position within a molecule are paramount in the synthesis of complex targets like 2-amino-3-hydroxybut-2-enamide. Chemo- and regioselectivity ensure that the desired product is formed with high fidelity, minimizing the need for cumbersome protection and deprotection steps. A reaction is considered regioselective if it favors bond formation at a particular position over other possible positions. durgapurgovtcollege.ac.in Similarly, chemoselectivity refers to the preferential reaction of one functional group in the presence of others. nih.gov
Approaches via α,β-Unsaturated Systems
α,β-Unsaturated systems are versatile precursors for the synthesis of this compound and its analogs. The inherent reactivity of the double or triple bond allows for a variety of transformations to introduce the required amino and hydroxyl functionalities with high regio- and chemo-selectivity.
One notable approach involves the zinc-catalyzed intermolecular oxidation of N-sulfonyl ynamides, which provides a convenient route to α,β-unsaturated N-sulfonyl imides. acs.org This method is significant as it utilizes readily available alkynes, offering a safer alternative to the use of hazardous α-diazo ketones. acs.org The reaction proceeds through a proposed vinyligous E2-type elimination pathway and demonstrates broad functional group compatibility under mild conditions. acs.org
Furthermore, the hydrofunctionalization of enamides represents a direct and efficient method for creating both α- and β-functionalized amines. researchgate.net The regioselectivity of these reactions is highly dependent on the catalytic system employed, allowing for the targeted synthesis of either isomer. researchgate.net For instance, the palladium-catalyzed dehydrogenation of amides has been explored to produce conjugated tertiary enamides. nih.gov
The utility of α,β-unsaturated imines is further demonstrated by their selective 1,2-addition reactions with various nucleophiles, leading to the formation of valuable allylic amides. nih.gov This highlights the potential of these intermediates in the assembly of complex nitrogen-containing molecules.
Condensation and Addition Reactions for Enamide Formation
Condensation and addition reactions are fundamental strategies for constructing the enamide core of this compound. These reactions typically involve the formation of a carbon-nitrogen bond and the establishment of the characteristic C=C double bond of the enamide.
Enamines, which are nitrogen analogs of enols, are key intermediates in many of these transformations. wikipedia.org They are typically formed through the acid-catalyzed reaction of an aldehyde or ketone with a secondary amine. masterorganicchemistry.commakingmolecules.com The resulting enamine is a potent nucleophile and can participate in a variety of subsequent reactions. masterorganicchemistry.com For instance, the enzyme 4-oxalocrotonate tautomerase (4-OT), which has a catalytic N-terminal proline, can promiscuously catalyze carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael-type additions, through the formation of an enamine intermediate with acetaldehyde. nih.gov
A reliable and stereoselective method for enamide synthesis involves the Wittig olefination of an imide precursor. acs.org This approach delivers enamides in good yields and with high selectivity for the E-isomer. acs.org The required imide can be prepared from the corresponding lactam. acs.org
The reaction of aldehydes and ketones with secondary amines to form enamines is a reversible, acid-catalyzed process that involves the loss of water. libretexts.org The mechanism proceeds through a neutral tetrahedral intermediate called a carbinolamine. libretexts.org
Multi-component Reactions for Core Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecular scaffolds. nih.govresearchgate.net They are particularly valuable in diversity-oriented synthesis for creating libraries of structurally diverse compounds. nih.gov
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of diverse heterocyclic and highly functionalized scaffolds. mdpi.com These reactions often proceed through a reactive nitrilium ion intermediate, which can be trapped by various nucleophiles. mdpi.com A notable example is a four-component Ugi reaction used to synthesize carfentanil amides. mdpi.com
The sequencing of MCRs with subsequent cyclization reactions provides a powerful strategy for the rapid construction of diverse heterocyclic scaffolds. nih.gov For instance, an MCR involving an amide, an aldehyde, and a dienophile can generate an enyne moiety that can be further elaborated through various cyclization pathways. nih.gov
Another example is a zinc-catalyzed [1 + 5] cycloaddition of an isocyanide with a substituted enamide, followed by aerobic oxidative aromatization and intramolecular acyl transfer, to yield substituted pyridines. mdpi.com Multi-component reactions have also been employed in the synthesis of furan-3(2H)-imine derivatives from α,β-unsaturated ketones and aniline (B41778) derivatives. nih.gov
Stereoselective and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of stereoselective and enantioselective synthetic methods for this compound and its analogs is of paramount importance. These methods aim to control the formation of stereocenters, yielding a single desired stereoisomer.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com After the desired stereocenter has been established, the auxiliary is removed. This approach has proven effective in the synthesis of chiral amines and their derivatives. d-nb.info
Carbohydrate-derived chiral auxiliaries can be reacted with nucleophilic substrates to form enamides or esters. thieme-connect.com For example, a 6-deoxy-d-glucopyranoside derivative can be used for highly diastereoselective α-alkylation of the corresponding ester. thieme-connect.com Evans chiral auxiliaries have also been successfully employed in the fluorination of chiral enamides to produce α-fluoro-imides with high diastereoselectivity. nih.gov The choice of the chiral auxiliary can significantly influence the diastereomeric ratio of the product. nih.gov
While effective, the use of chiral auxiliaries requires additional synthetic steps for their attachment and removal. thieme-connect.com
Asymmetric Catalysis (Organocatalysis, Metal-Catalyzed)
Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or metal complexes with chiral ligands, offers a more atom-economical and elegant solution for the enantioselective synthesis of chiral compounds. bohrium.comthieme-connect.com These catalysts can generate large quantities of enantiomerically enriched product from a small amount of the chiral catalyst.
Organocatalysis:
Enamine catalysis, a cornerstone of organocatalysis, involves the reaction of a primary or secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine intermediate. researchgate.net This strategy has been widely applied in asymmetric aldol, Mannich, and Michael reactions. researchgate.net Chiral amines, such as proline and its derivatives, are often used as catalysts to induce high enantioselectivity. researchgate.net For example, proline can catalyze the asymmetric three-component Mannich reaction of aldehydes, acetone, and p-anisidine (B42471) to provide chiral β-amino ketones. researchgate.net
The design of rigid organocatalysts, such as those based on a carbazole (B46965) scaffold containing a chiral amine, has led to excellent results in the synthesis of bicyclic diketones via enamine catalysis. uniroma1.it The rigidity of the catalyst and the formation of specific hydrogen bonds with the substrate are crucial for high enantiocontrol. uniroma1.it
Metal-Catalyzed Asymmetric Synthesis:
Transition-metal-catalyzed asymmetric hydrogenation of enamides is a powerful and widely used method for the synthesis of chiral amines. thieme-connect.comresearchgate.net Catalysts based on rhodium, ruthenium, iridium, nickel, and cobalt, in combination with chiral phosphine (B1218219) ligands like DuPhos, have been extensively studied and applied. thieme-connect.comacs.org For instance, a Rh/(R,R)-Me-Duphos complex has been used for the highly enantioselective hydrogenation of exocyclic enamides, achieving up to 98.6% ee. acs.org
Nickel-catalyzed asymmetric borylalkylation of enamides using a simple chiral diamine ligand provides an efficient platform for the synthesis of β-aminoboronic acid derivatives with excellent regio-, stereo-, and enantioselectivities. organic-chemistry.orgacs.org Theoretical calculations have shown that the benzyl (B1604629) group on the ligand is key to achieving high enantiocontrol. acs.org Similarly, nickel-catalyzed asymmetric reductive hydroalkylation of enamides and enecarbamates with alkyl halides is a mild method for producing α-branched chiral amines. springernature.com
Rhodium-catalyzed carbozincation of ynamides offers a highly regio- and stereoselective route to a wide range of multisubstituted enamides. nih.gov Furthermore, tandem methods involving hydroboration of N-tosyl-substituted ynamides followed by in situ boron-to-zinc transmetalation and subsequent catalytic asymmetric addition to aldehydes have been developed for the preparation of enantioenriched β-hydroxy enamides. acs.org
The combination of organocatalysis and photoredox catalysis has emerged as a powerful strategy for enantioselective reactions, such as the α-alkylation of aldehydes. researchgate.net
Diastereoselective Control in Synthesis
Achieving specific stereochemistry is a critical aspect of synthesizing complex molecules like this compound analogs. Diastereoselective synthesis aims to control the formation of stereoisomers, which can exhibit different biological activities.
Recent advancements have highlighted several strategies to achieve high diastereoselectivity:
Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule, can effectively guide the stereochemical outcome of a reaction.
Substrate Control: The inherent stereochemistry of the starting materials can influence the formation of new stereocenters. For instance, the propargylation of chiral sulfinylimines has been shown to produce homopropargylic amines with high diastereoselectivity. mdpi.com
Catalyst-Controlled Reactions: Chiral catalysts can create a chiral environment that favors the formation of one diastereomer over another. Biocatalytic transamination, for example, has been employed for the synthesis of β-branched α-amino acids, establishing two adjacent stereocenters with high diastereo- and enantioselectivity through a dynamic kinetic resolution process. chemrxiv.org
Reaction Conditions: Parameters such as temperature and solvent can significantly impact the diastereomeric ratio of the product. For example, the Prins cyclization of certain brominated butenols with aldehydes has demonstrated excellent diastereoselectivity at low temperatures. researchgate.net
A notable example involves the synthesis of various amino ester products, where a complex-induced proximity effect from a 2-pyridyl group was found to be essential for the transformation, yielding products in high yields. acs.org Furthermore, the synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes has been achieved with excellent diastereoselectivity. researchgate.net
Table 1: Examples of Diastereoselective Syntheses of Related Structures
| Reactants | Product Type | Key Method | Diastereoselectivity | Reference |
| Chiral sulfinylimines and silylated propargyl bromide | Quaternary carbon-containing homopropargylic amines | Zn-mediated asymmetric propargylation | High | mdpi.com |
| α-ketoacids | β-branched aromatic amino acids | Biocatalytic transamination (TtArAT) | High | chemrxiv.org |
| 3-Bromobut-3-en-1-ols and aldehydes | 2,6-Disubstituted tetrahydropyranones | Prins Cyclization | Excellent | researchgate.net |
| N-alkenyl-substituted furanyl amides | Functionalized oxanorbornenes | Intramolecular Diels-Alder | High | acs.org |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound and its analogs is a growing area of focus, aiming to reduce the environmental impact of chemical processes. mdpi.comnih.gov These principles encompass a range of strategies from the choice of solvents to the efficiency of the reactions themselves. um-palembang.ac.id
Solvent-Free and Aqueous Media Syntheses
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. um-palembang.ac.id Research has explored conducting reactions in aqueous media or under solvent-free conditions. mdpi.com
Aqueous Media: Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. The use of water as a solvent has been successfully demonstrated in the synthesis of pyrano[3,2-c]quinolone derivatives using a bio-organic catalyst. acs.org
Solvent-Free Reactions: Eliminating the solvent altogether can lead to higher reaction rates, easier product isolation, and reduced waste. One-pot synthesis of fluorescent 2,5-dihydro-1,2,3-triazine derivatives has been achieved under solvent-free conditions. acs.org
Atom-Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.id High atom economy is a cornerstone of green chemistry, minimizing the generation of waste.
Strategies to improve atom economy and reduce waste include:
Catalytic Reagents: Using catalysts, especially biocatalysts, instead of stoichiometric reagents can significantly reduce waste as catalysts are used in small amounts and can often be recycled. um-palembang.ac.id The use of reconstructed hydrotalcites as a heterogeneous base catalyst for aldol reactions in the presence of water is an example of an efficient and environmentally friendly catalytic system. acs.org
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical. The three-component reaction between aldehydes, malononitrile/ethylcyanoacetate, and 4-hydroxy-1-methyl-2(1H)-quinolone exemplifies this approach. acs.org
Telescoping Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates can save time, energy, and resources, thereby reducing waste. This has been applied in the synthesis of teriflunomide, a related enamide structure. google.com
Table 2: Green Chemistry Approaches in the Synthesis of Related Compounds
| Green Chemistry Principle | Application Example | Key Benefit | Reference |
| Use of Aqueous Media | Synthesis of pyrano[3,2-c]quinolone derivatives | Reduced use of volatile organic compounds | acs.org |
| Solvent-Free Conditions | Synthesis of 2,5-dihydro-1,2,3-triazine derivatives | Reduced waste, simplified work-up | acs.org |
| High Atom Economy | Three-component synthesis of pyrano[3,2-c]quinolone derivatives | Maximized incorporation of reactants into product | acs.org |
| Catalysis | Reconstructed hydrotalcite for aldol reactions | Reduced waste, potential for catalyst recycling | acs.org |
| Telescoping Reactions | Synthesis of (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl) phenyl] but-2-enamide | Increased efficiency, reduced waste from intermediate isolation | google.com |
Industrial Production Methodologies and Scalability Considerations (Process Chemistry Perspective)
The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires careful consideration of process chemistry principles to ensure safety, efficiency, and cost-effectiveness. um-palembang.ac.idscispace.com
Key considerations for industrial scale-up include:
Process Optimization: This involves refining reaction conditions such as temperature, pressure, and concentration to maximize yield and purity while minimizing reaction time and energy consumption. For instance, in the synthesis of a related compound, teriflunomide, the reaction mixture is heated to a specific temperature range (50±5°C) to monitor the reaction's progress by HPLC. google.com
Raw Material Sourcing and Cost: The availability and cost of starting materials are critical for the economic viability of an industrial process. Utilizing cheaper and readily available solvents and bases is a significant advantage. google.com
Reaction Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product is crucial. This often involves techniques like filtration, washing, and drying under reduced pressure. google.com In some processes, purification is achieved by using a mixture of water and an organic solvent like acetonitrile (B52724). google.comgoogle.com
Safety and Environmental Impact: A thorough evaluation of potential hazards and the development of protocols to mitigate them are paramount. This includes managing the use and disposal of hazardous reagents and byproducts. The use of water-soluble solid bases can simplify handling and reduce environmental concerns. google.com
Telescoping Processes: As mentioned in the context of green chemistry, "telescoping" multiple synthetic steps into a single operation without isolating intermediates is highly advantageous in an industrial setting. This approach eliminates time-consuming isolation steps and can reduce the formation of impurities, leading to a more efficient and economical process. google.com
Crystallization and Polymorphism: Controlling the crystalline form of the final product is often critical for its physical properties and stability. The purification of crude (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4-trifluoromethyl phenyl)-amide involves crystallization from a mixture of solvents to obtain the pure form. google.comgoogle.com
An example of an industrial process for a structurally related enamide involves the reaction of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline (B29031) in a biphasic medium, followed by ring opening with aqueous sodium hydroxide. google.com This process highlights the use of specific solvents, bases, and purification techniques to achieve high yield and purity on a larger scale. google.com
Table 3: Industrial Production Considerations for Enamide Synthesis
| Consideration | Example from Related Syntheses | Advantage | Reference |
| Process Optimization | Heating to 50±5°C and monitoring by HPLC | Controlled reaction progress, maximized yield | google.com |
| Raw Material Cost | Use of cheaper solvents and water-soluble solid bases | Improved economic viability | google.com |
| Purification | Crystallization from acetonitrile and water | High purity of the final product | google.comgoogle.com |
| Process Efficiency | Telescoping of reaction steps | Elimination of intermediate isolation, reduced impurities | google.com |
Reactivity and Mechanistic Studies of 2 Amino 3 Hydroxybut 2 Enamide
Electrophilic Reactivity of the Enamide System
The enamide scaffold of 2-amino-3-hydroxybut-2-enamide is characterized by the electron-donating amino group conjugated to the carbon-carbon double bond, which enhances the nucleophilicity of the β-carbon. This inherent electronic property makes the double bond susceptible to attack by various electrophiles.
Functionalization at the Carbon-Carbon Double Bond
The electron-rich nature of the double bond in this compound facilitates electrophilic addition reactions. This allows for the introduction of a wide range of functional groups at the β-position, leading to the synthesis of diverse derivatives. Mechanistically, the reaction proceeds through the attack of the π-electrons of the double bond on an electrophile, forming a resonance-stabilized carbocation intermediate. Subsequent capture of this intermediate by a nucleophile completes the addition process.
Common electrophilic reagents that can be employed for the functionalization of the enamide double bond include halogens, alkyl halides, and acyl chlorides. The specific conditions for these reactions, such as solvent and temperature, would need to be optimized to achieve the desired products in high yields.
| Electrophile | Reagent Example | Potential Product Structure |
| Halogen | Bromine (Br₂) | 2-amino-2,3-dibromo-3-hydroxybutanamide |
| Alkyl Halide | Methyl Iodide (CH₃I) | 2-amino-3-hydroxy-3-methylbutanamide |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | 2-amino-3-hydroxy-3-oxobutanamide |
Reactions Involving the Amide Nitrogen
While the primary site of electrophilic attack is the carbon-carbon double bond, the amide nitrogen in this compound also possesses a lone pair of electrons and can exhibit nucleophilic character. However, the delocalization of this lone pair into the adjacent carbonyl group reduces its nucleophilicity compared to the amino group.
Under specific conditions, the amide nitrogen can undergo reactions such as N-alkylation or N-acylation. These transformations typically require strong electrophiles and often the use of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The interplay between the reactivity of the amide nitrogen and other functional groups within the molecule presents both a challenge and an opportunity for selective functionalization.
Nucleophilic Reactivity of the Hydroxyl and Amino Groups
The presence of both hydroxyl and primary amino groups imparts significant nucleophilic character to this compound, enabling a variety of derivatization and transformation reactions.
Derivatization and Protection Strategies for Hydroxyl Groups
The hydroxyl group in this compound can act as a nucleophile, reacting with a range of electrophiles to form ethers, esters, and other derivatives. This reactivity is fundamental for modifying the compound's properties and for its use as a building block in more complex syntheses.
In multi-step synthetic sequences, it is often necessary to protect the hydroxyl group to prevent its unwanted reaction with reagents targeting other parts of the molecule. A variety of protecting groups can be employed for this purpose. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Common Protecting Groups for Hydroxyl Groups:
| Protecting Group | Reagent | Deprotection Conditions |
| Silyl ethers (e.g., TBDMS) | tert-Butyldimethylsilyl chloride | Fluoride ion (e.g., TBAF) |
| Benzyl (B1604629) ether (Bn) | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) |
| Acetate ester (Ac) | Acetic anhydride (B1165640) or acetyl chloride | Base or acid hydrolysis |
Transformations Involving the Amino Moiety
The primary amino group is a potent nucleophile and a key site for chemical modifications in this compound. It can readily participate in reactions such as alkylation, acylation, and sulfonylation to yield a diverse array of N-substituted derivatives.
Given the presence of other nucleophilic sites in the molecule, selective transformation of the amino group often requires careful control of reaction conditions or the use of protecting groups for the hydroxyl and amide functionalities. The resulting N-functionalized products can exhibit significantly different biological and chemical properties compared to the parent compound.
Pericyclic Reactions and Cycloadditions
The enamide functionality of this compound makes it a potential candidate for participation in pericyclic reactions, particularly cycloadditions. The electron-rich double bond can act as a 2π component in these concerted reactions.
For instance, enamides are known to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. In such a reaction, the enamide would serve as the dienophile. The stereochemistry and regioselectivity of these reactions are governed by the principles of orbital symmetry and frontier molecular orbital theory.
Furthermore, [2+2] cycloadditions with activated alkenes or alkynes could potentially lead to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) rings, respectively. The feasibility and outcome of these cycloaddition reactions would be highly dependent on the specific reaction partners and conditions, including the use of thermal or photochemical activation. The exploration of such reactions could open up new synthetic routes to complex heterocyclic and carbocyclic structures.
Diels-Alder and Related Cycloaddition Pathways
The electron-rich enamine moiety of this compound suggests its potential utility in Diels-Alder reactions, a powerful class of [4+2] cycloadditions for the synthesis of six-membered rings. While specific studies on this compound as a diene are not extensively documented, the reactivity of related 1-amino-1,3-dienes is well-established. ua.es These compounds are known to react with a variety of electron-deficient dienophiles under mild conditions to yield cycloadducts with high regioselectivity. nih.gov
In a hypothetical Diels-Alder reaction, this compound could potentially react with an electron-deficient alkene, such as methyl acrylate, to form a cyclohexene (B86901) derivative. The regioselectivity of such a reaction would be dictated by the electronic effects of the amino and hydroxyl substituents.
Aza-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, are also a plausible pathway. For instance, the reaction of an imine-based dienophile with this compound could lead to the formation of nitrogen-containing heterocyclic compounds. mdpi.com The Povarov reaction, a formal [4+2] cycloaddition between an imine and an alkene, provides a precedent for such transformations. mdpi.com
Table 1: Predicted Reactivity of this compound in Diels-Alder Reactions
| Dienophile | Predicted Product | Reaction Conditions |
|---|---|---|
| Maleic Anhydride | Fused bicyclic lactam | Thermal or Lewis acid catalysis |
| Methyl Acrylate | Substituted cyclohexene | Mild heating |
[2+2] Cycloaddition Reactions (e.g., Amino-nitro-cyclobutane formation)
[2+2] cycloaddition reactions offer a direct route to four-membered rings, and the enamine functionality of this compound makes it a suitable candidate for such transformations. The reaction of enamines with nitroalkenes is a known method for the synthesis of cyclobutane derivatives. researchgate.net This reaction is thought to proceed through a stepwise mechanism involving a zwitterionic intermediate.
Specifically, the reaction of this compound with a nitroalkene, such as β-nitrostyrene, could potentially yield a substituted amino-nitro-cyclobutane. The stereochemical outcome of such a reaction would be of significant interest, with the potential for both cis and trans isomers. The synthesis of cyclobutane β-amino acids often relies on [2+2] cycloaddition strategies. chemistryviews.org
Furthermore, enamides have been shown to undergo [2+2] cycloaddition with arynes, highlighting the versatility of this functional group in forming strained ring systems. acs.org Photochemical [2+2] cycloadditions are also a possibility, providing an alternative synthetic route to cyclobutane-containing structures. acs.orgmdpi.com
Table 2: Potential [2+2] Cycloaddition Reactions of this compound
| Reactant | Product Type | Potential Catalyst |
|---|---|---|
| β-Nitrostyrene | Amino-nitro-cyclobutane | None (thermal) or Lewis acid |
| Ketenes | Aminocyclobutanone | None |
Rearrangement and Isomerization Pathways
Tautomerism (Keto-Enol, Imino-Enamine)
Tautomerism is a key aspect of the chemistry of this compound, which can exist in equilibrium with several other isomeric forms. The most significant of these are the keto-enol and imine-enamine tautomers.
The enamine-imine tautomerism is analogous to the more familiar keto-enol tautomerism. wikipedia.org In this case, a proton can migrate from the nitrogen atom to the adjacent carbon, resulting in the formation of an imine. This equilibrium is typically rapid and can influence the reactivity of the compound. thieme.de
Simultaneously, the hydroxyl group and the adjacent double bond constitute an enol-like system. This can tautomerize to the corresponding keto form, which would be a β-amino ketone. The position of these equilibria is influenced by factors such as the solvent, temperature, and pH. youtube.com In many cases, the keto form is thermodynamically more stable. youtube.com
Table 3: Tautomeric Forms of this compound
| Tautomer Type | Structure | Notes |
|---|---|---|
| Enamine-Enol (Parent) | This compound | The primary structure discussed. |
| Imine-Enol | 3-Hydroxy-2-iminobutanamide | Formed by proton transfer from N to C. |
| Enamine-Keto | 2-Amino-3-oxobutanamide | Formed by proton transfer from O to C. |
| Imine-Keto | 2-Imino-3-oxobutanamide | Contains both imine and ketone functionalities. |
Intramolecular Rearrangements
While specific intramolecular rearrangements of this compound are not extensively reported in the literature, the presence of multiple functional groups allows for the possibility of such transformations under appropriate conditions. For example, in the presence of a strong acid or base, rearrangements involving the migration of substituents could potentially occur. However, this remains a speculative area of its reactivity profile.
Oxidation and Reduction Chemistry
Selective Oxidation of Functional Groups
The selective oxidation of the functional groups in this compound presents a pathway to novel derivatives. The enamide moiety is a primary target for oxidation. Regioselective oxidative N-α,β-desaturation of amides is a known transformation that can lead to the formation of enamides. nih.govdigitellinc.comscispace.comrsc.org
Electrochemical methods have been developed for the regio- and stereo-selective thiocyanation and selenocyanation of enamides. rsc.org These reactions proceed via an oxidative C-H functionalization process, highlighting the potential for selective modification of the enamine double bond. rsc.org
The hydroxyl group could also be selectively oxidized to a ketone, depending on the choice of oxidizing agent. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the use of a Swern oxidation could potentially achieve this transformation without affecting the enamide system. Conversely, stronger oxidizing agents might lead to cleavage of the carbon-carbon double bond.
Table 4: Potential Selective Oxidation Reactions
| Reagent/Method | Target Functional Group | Potential Product |
|---|---|---|
| Electrochemical Oxidation with SCN- | Enamide C-H bond | β-thiocyanated enamide rsc.org |
| Pyridinium Chlorochromate (PCC) | Secondary alcohol | Diketo-enamine |
Stereoselective Reduction Strategies
The reduction of this compound presents opportunities for stereoselective synthesis of valuable chiral building blocks, such as β-amino alcohols. The presence of both a reducible carbon-carbon double bond and an amide carbonyl group, along with a directing hydroxyl group, suggests that various reduction strategies could be employed with predictable stereochemical outcomes.
The asymmetric reduction of related β-keto enamides has been shown to be highly effective. For instance, the asymmetric transfer hydrogenation of β-keto-γ-acetal enamides using a tethered Rh(III)-DPEN complex as a catalyst achieves excellent yields and enantioselectivities (up to 99%) for the corresponding β-hydroxy-γ-acetal enamides. acs.orgacs.org This process is notably chemoselective, reducing the ketone in preference to the enamide double bond. acs.org This suggests that if this compound were to be oxidized to its corresponding β-keto derivative, a similar highly enantioselective reduction of the ketone could be achieved.
For the reduction of the enamide double bond, cobalt-catalyzed asymmetric hydrogenation has proven effective for a range of enamide substrates. acs.orguit.no Mechanistic studies of these reactions provide insights into the role of the solvent and the catalyst in achieving high enantiomeric excesses. acs.orguit.no The diastereoselective hydrogenation of related β-hydroxy enamines over a palladium on carbon (Pd/C) catalyst has been shown to produce syn-1,3-amino alcohols with high diastereoselectivity. nih.gov The stereochemical outcome is often directed by the existing hydroxyl group, which can coordinate to the metal catalyst and guide the delivery of hydrogen from one face of the double bond.
It is plausible that similar substrate-controlled or catalyst-controlled reductions could be applied to this compound to afford chiral amino alcohols with high stereopurity. The choice of catalyst and reaction conditions would be crucial in determining the chemoselectivity (C=C vs. C=O reduction) and the stereoselectivity (syn vs. anti diastereomers).
| Reduction Strategy | Catalyst/Reagent | Potential Product | Key Features |
| Asymmetric Transfer Hydrogenation (of corresponding β-keto precursor) | Rh(III)-DPEN complex | Chiral β-hydroxy enamide | High enantioselectivity, chemoselective for ketone |
| Asymmetric Hydrogenation | Chiral Cobalt or Rhodium complexes | Chiral β-amino alcohol | High enantioselectivity for C=C reduction |
| Diastereoselective Hydrogenation | Pd/C | syn- or anti-β-amino alcohol | Substrate-directed reduction by hydroxyl group |
Role as a Synthetic Intermediate and Building Block
The multifunctional nature of this compound makes it a potentially valuable building block in organic synthesis. Enamides are recognized as versatile synthons, and their reactivity can be harnessed for the construction of complex molecular architectures. beilstein-journals.orgnih.govnih.govbohrium.com
Precursor to Complex Organic Molecules
Vinylogous amides and enamides are key intermediates in the synthesis of a variety of natural products. nih.govbohrium.comacs.orgnih.govresearchgate.net The conjugated system in this compound can participate in a range of transformations, including cycloadditions and conjugate additions, to build molecular complexity. The presence of the hydroxyl group provides a handle for further functionalization or can act as a stereodirecting element in subsequent reactions.
The enamide moiety can be considered a stable and versatile precursor to amines. nih.gov Reductive functionalization of the amide group can lead to the formation of highly substituted amines, which are prevalent in many biologically active compounds. nih.gov Furthermore, the enamide double bond can be functionalized through various methods, including hydroboration-oxidation to introduce a hydroxyl group or through transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Formation of Heterocyclic Compounds
The structural motif of this compound is well-suited for the synthesis of various heterocyclic compounds. The nitrogen and oxygen atoms can act as nucleophiles in intramolecular cyclization reactions, leading to the formation of five- or six-membered rings.
Oxazole Synthesis:
β-Hydroxy amides are known precursors to oxazolines and oxazoles. Treatment with dehydrating agents such as diethylaminosulfur trifluoride (DAST) can induce cyclodehydration to form the corresponding oxazoline. organic-chemistry.orgresearchgate.net Subsequent oxidation would yield the oxazole. Alternatively, enamides can undergo oxidative cyclization to form oxazoles directly. organic-chemistry.orgrsc.orgresearchgate.net Various reagents, including hypervalent iodine compounds and N-bromosuccinimide (NBS), have been employed for this transformation. researchgate.net
Pyridine (B92270) Synthesis:
N-vinyl amides are valuable precursors for the synthesis of substituted pyridines. nih.govorganic-chemistry.org These reactions often proceed through a C-H activation/electrocyclization/aromatization sequence. nih.gov While the specific substitution pattern of this compound would influence the feasibility and regioselectivity of such cyclizations, it represents a potential pathway to highly functionalized pyridine derivatives. The synthesis of 4-hydroxypyridines has been achieved from β-alkoxy-β-keto-enamides, which share some structural similarity. nih.gov
| Heterocycle | Synthetic Strategy | Reagents/Conditions |
| Oxazole | Cyclodehydration of β-hydroxy amide followed by oxidation | DAST, then an oxidizing agent |
| Oxazole | Oxidative cyclization of enamide | Hypervalent iodine reagents, NBS |
| Pyridine | C-H activation/electrocyclization of N-vinyl amide | Transition metal catalysts |
Theoretical and Computational Chemistry of 2 Amino 3 Hydroxybut 2 Enamide
Electronic Structure and Bonding Analysis
Detailed analysis of the electronic structure and bonding of 2-Amino-3-hydroxybut-2-enamide would provide fundamental insights into its reactivity and properties.
The application of Molecular Orbital (MO) theory would elucidate the distribution and energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. Analysis of the MO diagram would also reveal the nature of the bonding, non-bonding, and anti-bonding interactions within the molecule.
Density Functional Theory (DFT) calculations would offer a more detailed picture of the electron density distribution. Key parameters derived from DFT studies, such as electrostatic potential maps, atomic charges (e.g., Mulliken, NBO), and bond orders, would quantify the electronic characteristics of the molecule. These calculations would help in identifying the most electron-rich and electron-deficient sites, which are crucial for predicting the molecule's behavior in chemical reactions.
A representative data table from such a DFT study would look like this:
| Calculated Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Total Energy (Hartree) | Data not available |
This table is for illustrative purposes only. The values are dependent on the level of theory and basis set used in the calculation.
Reaction Pathway Elucidation and Transition State Analysis via Computational Methods
Computational methods are invaluable for mapping out potential reaction pathways and understanding the energetics of chemical transformations involving this compound.
Computational mechanistic studies would involve modeling the step-by-step process of a reaction involving this compound. This would include the identification of all intermediates and, crucially, the transition states that connect them. By calculating the energies of these species, the rate-determining step of the reaction could be identified, providing a deeper understanding of the reaction kinetics.
Mapping the potential energy surface (PES) provides a visual representation of the energy of the system as a function of the geometric coordinates of the atoms. For a reaction of this compound, a PES map would illustrate the lowest energy path from reactants to products, passing through the transition state. This allows for the calculation of activation energies and reaction enthalpies.
A summary of findings from a reaction pathway analysis could be presented as follows:
| Reaction Species | Relative Energy (kcal/mol) |
| Reactants | Data not available |
| Transition State 1 | Data not available |
| Intermediate | Data not available |
| Transition State 2 | Data not available |
| Products | Data not available |
This table illustrates how the relative energies of different species along a reaction coordinate would be presented.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are key to its function and interactions with other molecules.
Conformational analysis would involve systematically exploring the different spatial arrangements (conformers) of the molecule that can be achieved through rotation about its single bonds. By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred conformation.
Molecular dynamics (MD) simulations would provide a time-resolved view of the molecule's motions. By simulating the trajectory of the atoms over time, MD can reveal how the molecule flexes, bends, and interacts with its environment (e.g., a solvent). This information is vital for understanding the molecule's flexibility and its dynamic behavior in solution.
Intra- and Intermolecular Interactions
The structure of this compound, featuring amino (-NH2), hydroxyl (-OH), and amide (-CONH2) functional groups, suggests the presence of significant intra- and intermolecular interactions that dictate its chemical behavior and physical properties.
Intermolecular Interactions: In a condensed phase, molecules of this compound would interact through a network of intermolecular hydrogen bonds. The amino and hydroxyl groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms of the amide and hydroxyl groups can act as hydrogen bond acceptors. These interactions are crucial in determining the compound's melting point, boiling point, and solubility. Quantum chemical calculations could be used to model dimeric or larger clusters of the molecule to quantify the strength and nature of these intermolecular forces.
Solvation Effects on Molecular Conformation and Reactivity
The conformation and reactivity of this compound are expected to be significantly influenced by the surrounding solvent environment. Solvation models are essential for accurately predicting these effects in a computational setting.
Explicit vs. Implicit Solvation Models: Two primary approaches are used to model solvation effects. Explicit solvation models involve simulating a specific number of solvent molecules around the solute, providing a detailed, atomistic picture of the solvent-solute interactions. This method is computationally intensive but can capture specific hydrogen bonding and other direct interactions.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and is effective in capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. For this compound, these models could predict how solvents of varying polarity would affect the stability of different conformers and the energy barriers of potential reactions. For instance, polar protic solvents would be expected to stabilize conformations that maximize hydrogen bonding with the solvent.
Spectroscopic Property Prediction (Theoretical Aspects)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can provide valuable insights into the NMR spectra of this compound.
Methodology: The prediction of NMR chemical shifts and coupling constants typically involves a multi-step process. First, the geometry of the molecule is optimized using a suitable level of theory, such as DFT with a functional like B3LYP and an appropriate basis set. Following geometry optimization, NMR parameters are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.
Expected Data: For this compound, theoretical calculations would yield predicted chemical shifts for each unique proton (¹H) and carbon (¹³C) atom in the molecule. These predictions are highly sensitive to the local electronic environment of each nucleus. Similarly, spin-spin coupling constants (J-couplings) between neighboring nuclei can be calculated, providing information about the connectivity and dihedral angles within the molecule. The results would typically be presented in a table comparing calculated and, if available, experimental values.
Vibrational Frequency Analysis (IR/Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Theoretical vibrational frequency analysis can help in the assignment of experimental spectral bands.
Computational Approach: After obtaining the optimized geometry of this compound, a vibrational frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the different modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds.
Data Interpretation: The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. The output of these calculations includes the frequency of each vibrational mode, its IR intensity, and its Raman activity. This information allows for the theoretical construction of the IR and Raman spectra. For this compound, characteristic vibrational modes would include the N-H and O-H stretching frequencies, the C=O stretching of the amide group, and the C=C double bond stretch.
Advanced Analytical Methodologies for Research Scale Investigation
Chromatographic Techniques for Separation and Purity Assessment (in a research context)
In a research setting, the isolation and purification of "2-Amino-3-hydroxybut-2-enamide" are paramount. High-performance liquid chromatography (HPLC) stands out as a primary tool for this purpose. A reverse-phase HPLC method, similar to that used for related compounds like 3-aminobut-2-enamide, can be adapted. researchgate.net Such a method would likely employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the potential addition of modifiers like formic acid or phosphoric acid to improve peak shape and resolution. For mass spectrometry-compatible applications, volatile buffers like formic acid are preferred. researchgate.net
Gas chromatography (GC) could also be a viable option, provided that "this compound" is sufficiently volatile and thermally stable. If not, derivatization to a more volatile analogue would be necessary.
The purity of a research-scale batch of "this compound" would be determined by the presence of a single, sharp peak in the chromatogram, with the absence of significant impurity peaks. The percentage purity can be calculated from the relative peak areas in the chromatogram.
Table 1: Illustrative HPLC Parameters for the Analysis of a Compound Structurally Related to this compound
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Application | Separation and Purity Assessment |
This data is based on a method for 3-Aminobut-2-enamide and serves as a starting point for method development for this compound. researchgate.net
Spectroscopic Methods for Structural Elucidation (beyond basic identification)
Beyond simple identification, spectroscopic methods are indispensable for the detailed structural elucidation of "this compound" and its potential reaction intermediates.
Multi-dimensional NMR Spectroscopy
While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental structural information, multi-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially for complex structures or to differentiate between isomers.
COSY (Correlation Spectroscopy): This 2D NMR experiment would reveal the coupling relationships between protons, helping to identify adjacent protons in the molecule's backbone and side chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of atoms, which is particularly useful for determining the stereochemistry of the double bond (E/Z isomerism).
High-Resolution Mass Spectrometry for Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring the progress of a chemical reaction in real-time. By providing highly accurate mass measurements, HRMS can be used to identify the reactants, intermediates, products, and any byproducts present in the reaction mixture. This allows for the optimization of reaction conditions and a deeper understanding of the reaction mechanism. The parallel reaction monitoring (PRM) assay, a targeted quantification method using high-resolution and high-mass-accuracy mass spectrometry, is an emerging technique that could be applied in this context. hmdb.ca
Chiral Analytical Methods for Enantiomeric Excess Determination
Since "this compound" contains a chiral center, it is crucial to determine the enantiomeric excess (ee) of a synthesized batch. Chiral HPLC is the most common technique for this purpose. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The choice of the chiral column is critical and often requires screening of various CSPs. For compounds similar to "this compound," such as aminobutanamides, crown ether-based columns like CROWNPAK CR(+) have proven effective. researchgate.netresearchgate.net The mobile phase is typically a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol, although reverse-phase chiral separations are also possible.
The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.
Table 2: Example of Chiral HPLC Conditions for a Related Aminobutanamide
| Parameter | Value |
| Column | CROWNPAK CR(+) |
| Mobile Phase | 0.05% Perchloric acid solution |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 200 nm |
| Column Temperature | 15 °C |
This method was developed for the enantiomeric separation of 2-aminobutanamide (B112745) and illustrates a potential approach for "this compound". researchgate.net
Future Research Directions and Challenges
Development of Novel Reaction Architectures
The synthesis of highly functionalized enamides such as 2-Amino-3-hydroxybut-2-enamide necessitates the development of innovative and efficient synthetic strategies. researchgate.netresearchgate.net Current methods for enamide synthesis, while diverse, often face challenges when applied to substrates with multiple reactive functional groups. researchgate.net Future research will likely focus on creating novel reaction architectures that offer high levels of chemo-, regio-, and stereoselectivity.
One promising avenue is the advancement of catalytic systems for the direct N-dehydrogenation of corresponding saturated amide precursors. nih.govdigitellinc.com While methods exist for simpler amides, adapting these for a substrate bearing both amino and hydroxyl groups without requiring extensive use of protecting groups is a significant challenge. chemistryviews.org The development of chemoselective catalysts that can differentiate between the various N-H and O-H bonds will be crucial.
Furthermore, transition-metal-catalyzed cross-coupling reactions present a powerful tool for constructing the enamide backbone. researchgate.net Palladium-catalyzed methods, for instance, have been effectively used for the synthesis of various enamides. acs.org Future work could explore the use of other earth-abundant and less toxic metals as catalysts. The design of ligands that can modulate the reactivity of the metal center to tolerate the functional groups present in this compound and its precursors will be a key area of investigation.
The table below summarizes potential catalytic systems for the synthesis of functionalized enamides, which could be adapted for this compound.
| Catalyst System | Reaction Type | Potential Advantages | Key Challenges |
| Palladium/Ligand | Cross-coupling | High efficiency, broad substrate scope acs.org | Ligand design for functional group tolerance |
| Copper/Ligand | Cross-coupling | Lower cost than palladium | Often requires higher temperatures |
| Rhodium/Ligand | Isomerization | High atom economy | Control of stereoselectivity |
| Iron/Ligand | Dehydrogenation | Earth-abundant, low toxicity digitellinc.com | Catalyst stability and selectivity |
| Biocatalysts | Enzymatic amidation | High selectivity, green conditions nih.gov | Substrate specificity, operational stability |
Exploration of Unconventional Reactivity Modes
The unique electronic properties of this compound, arising from the interplay of its functional groups, open the door to exploring unconventional reactivity modes. Enamides are known to be versatile building blocks in organic synthesis, capable of participating in a wide array of transformations including cycloadditions and functionalizations. nih.govacs.org
The presence of both an electron-donating amino group and a hydroxyl group, in conjunction with the electron-withdrawing amide, creates a complex electronic landscape. This could lead to unique reactivity in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, where this compound could act as either the diene or dienophile, or the 1,3-dipole or dipolarophile, depending on the reaction partner and conditions. nih.gov
Furthermore, the vinylogous amide character of the molecule could be exploited in novel cascade reactions. nih.gov The iminium species that can be generated from enamides could trigger subsequent intramolecular cyclizations or rearrangements, providing rapid access to complex heterocyclic scaffolds. nih.gov The development of catalytic systems that can selectively activate one part of the molecule to initiate such cascades will be a significant area of research.
Research could also focus on the photoredox catalysis of this compound derivatives to explore novel C-H functionalization reactions at positions that are typically unreactive. dntb.gov.ua
Integration of Computational and Experimental Approaches
A synergistic approach that combines computational modeling with experimental validation will be instrumental in accelerating the understanding and application of this compound chemistry. nih.govacs.org Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. rsc.org
Computational studies can be employed to:
Predict Reactivity: Model the transition states of potential reactions to predict the most likely outcomes and guide the design of experiments. This can save significant time and resources by prioritizing promising reaction pathways.
Elucidate Mechanisms: Investigate the step-by-step mechanism of novel transformations, identifying key intermediates and transition states. This understanding is crucial for optimizing reaction conditions and catalyst design. rsc.org
Design Catalysts: In silico screening of catalyst-substrate interactions can help in the rational design of new catalysts with enhanced activity and selectivity for reactions involving this compound.
Analyze Spectroscopic Data: Computational prediction of spectroscopic properties (e.g., NMR, IR) can aid in the characterization of new compounds and the identification of transient species. nih.gov
The integration of high-throughput experimentation with computational screening can create a powerful discovery pipeline. nih.gov Experimental results can be used to refine and validate computational models, leading to a continuous feedback loop that accelerates the development of new synthetic methods and applications for this compound and its derivatives.
Sustainable and Scalable Synthetic Solutions for Derivatives
The development of sustainable and scalable synthetic routes to this compound and its derivatives is a critical challenge, particularly if these compounds show promise in materials science or as pharmaceutical intermediates. researchgate.netresearchgate.net Future research in this area will need to adhere to the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and using renewable resources. researchgate.netbit.edu.cn
Key areas of focus for sustainable synthesis include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. chemistryviews.org
Catalysis: Emphasizing the use of catalytic methods, including biocatalysis, over stoichiometric reagents to reduce waste. nih.gov Enzymatic approaches, for example, can offer high selectivity under mild, aqueous conditions.
Solvent Selection: Minimizing the use of hazardous organic solvents by exploring reactions in greener alternatives like water, supercritical fluids, or even solvent-free conditions. researchgate.netsciepub.com
Renewable Feedstocks: Investigating synthetic routes that start from renewable bio-based materials.
The table below outlines some green chemistry metrics and their relevance to the synthesis of this compound derivatives.
| Green Chemistry Metric | Definition | Relevance to Synthesis |
| Atom Economy | (MW of product / MW of all reactants) x 100 | High atom economy reactions minimize waste. |
| E-Factor | Mass of waste / Mass of product | A lower E-factor indicates a more sustainable process. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | PMI considers all materials used, including solvents and reagents. |
| Catalyst Turnovers | Moles of product / Moles of catalyst | High turnover numbers indicate an efficient catalyst. |
Scalability is another crucial consideration. Reactions that are successful on a laboratory scale must be translatable to larger-scale production without significant loss of yield or selectivity. researchgate.net This requires robust reaction conditions that are not sensitive to minor fluctuations in temperature, pressure, or reactant concentrations. The development of continuous flow processes for the synthesis of this compound derivatives could offer significant advantages in terms of scalability, safety, and process control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
